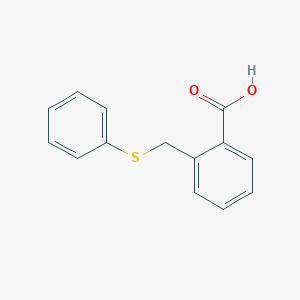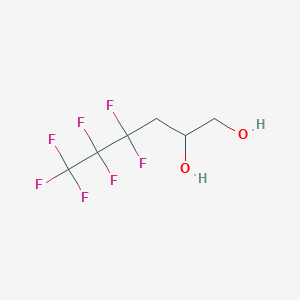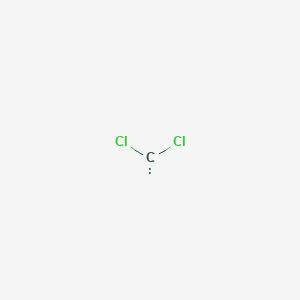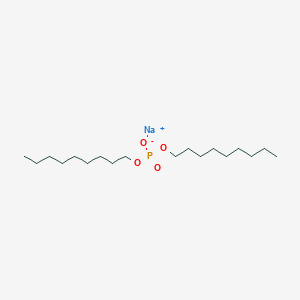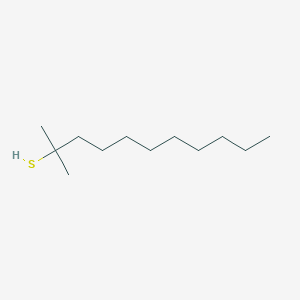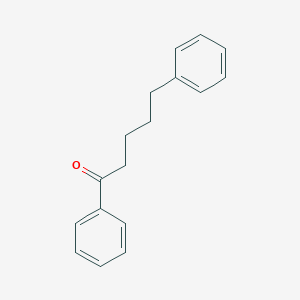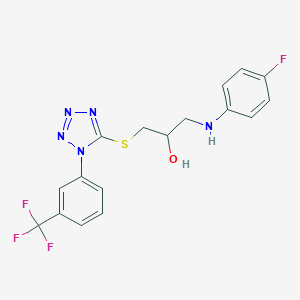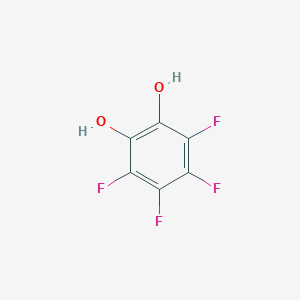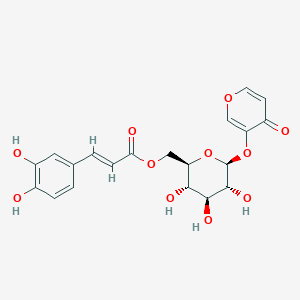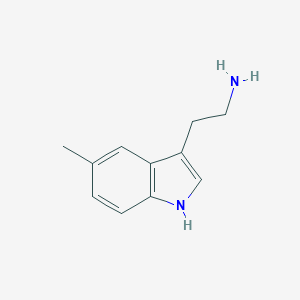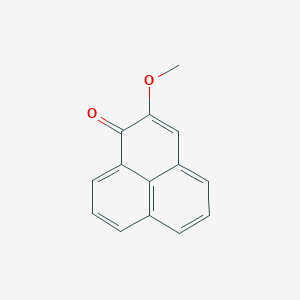
2-甲氧基菲那烯-1-酮
描述
2-Methoxyphenalen-1-one is an organic compound with the molecular formula C14H10O2. It is a derivative of phenalenone and is known for its significant biological activity. This compound is particularly noted for its enhanced activity against certain fungal pathogens, making it a subject of interest in various scientific research fields .
科学研究应用
2-Methoxyphenalen-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
作用机制
Target of Action
2-Methoxyphenalen-1-one is a natural compound isolated from the rhizomes of Musa acuminata var . It displays significantly enhanced activity against Mycosphaerella fijiensis , a fungus that causes black leaf streak disease in bananas . This suggests that the primary target of 2-Methoxyphenalen-1-one is likely to be a key component of this fungus.
Mode of Action
It is known to display significantly enhanced activity against mycosphaerella fijiensis This suggests that the compound interacts with its target in a way that inhibits the growth or function of the fungus
Biochemical Pathways
Given its antifungal activity, it is likely that it interferes with essential biochemical pathways in Mycosphaerella fijiensis, leading to inhibited growth or function of the fungus
Pharmacokinetics
As a natural compound isolated from the rhizomes of Musa acuminata var , it is likely to have certain bioavailability in the plant tissue.
Result of Action
The primary known result of the action of 2-Methoxyphenalen-1-one is its antifungal activity against Mycosphaerella fijiensis By inhibiting the growth or function of this fungus, 2-Methoxyphenalen-1-one helps to protect the banana plant from black leaf streak disease
准备方法
2-Methoxyphenalen-1-one can be synthesized through several methods. One common synthetic route involves the reaction of phenalenone with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of 2-Methoxyphenalen-1-one. Industrial production methods often involve the isolation of this compound from natural sources, such as the rhizomes of Musa acuminata var., followed by purification processes.
化学反应分析
2-Methoxyphenalen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .
相似化合物的比较
2-Methoxyphenalen-1-one can be compared with other phenylphenalenones, such as:
9-(4′-Hydroxyphenyl)-2-methoxyphenalen-1-one: This compound also exhibits significant biological activity but differs in its specific molecular interactions and potency.
9-(3,4-Dimethoxyphenyl)-2-methoxy-1H-phenalen-1-one: Another similar compound with distinct chemical properties and applications.
The uniqueness of 2-Methoxyphenalen-1-one lies in its enhanced activity against specific fungal pathogens and its potential use as an α-glucosidase inhibitor, making it a valuable compound in both agricultural and medical research .
属性
IUPAC Name |
2-methoxyphenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZHCYXNNGLTLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-methoxyphenalen-1-one a potentially interesting compound for diabetes management?
A1: Research suggests that 2-methoxyphenalen-1-one, a phenylphenalenone-type phytoalexin, exhibits potent α-glucosidase inhibitory activity. [] α-Glucosidase inhibitors are a class of drugs used in diabetes management, as they slow down the breakdown of carbohydrates into glucose, thereby helping control blood sugar levels.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


